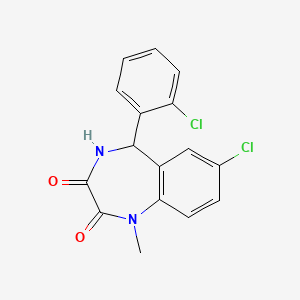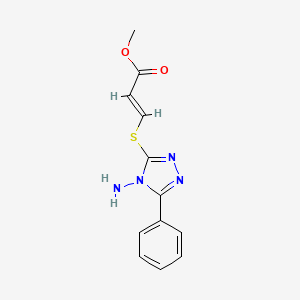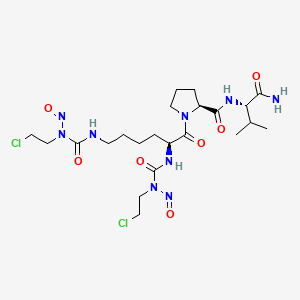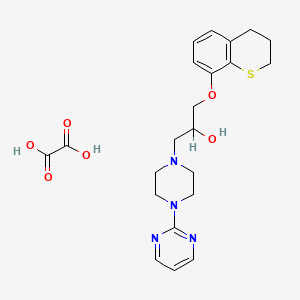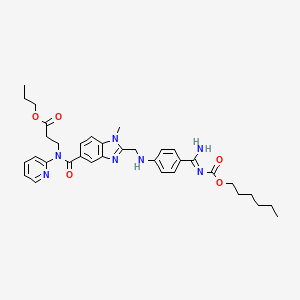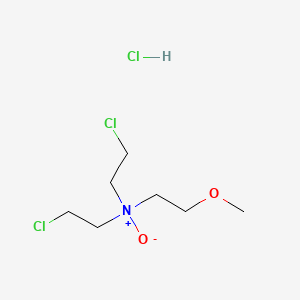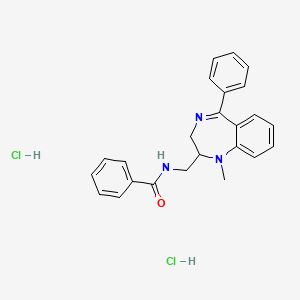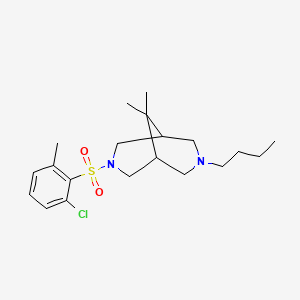![molecular formula C23H33NO3 B12763061 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one CAS No. 224563-83-1](/img/structure/B12763061.png)
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-ditert-butyl-4-hydroxybenzaldehyde: This intermediate can be synthesized by the reaction of 2,6-ditert-butylphenol with trifluoroacetic anhydride in the presence of acetic acid.
Formation of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propionic acid: This step involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with propionic acid under suitable conditions.
Coupling with 3-hydroxy-2-methylpyridin-4-one: The final step involves the coupling of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propionic acid with 3-hydroxy-2-methylpyridin-4-one using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity . Additionally, the compound can modulate enzyme activity by binding to active sites and altering their function .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: This compound shares a similar hydroxyphenyl group but lacks the pyridinone ring.
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound has a similar hydroxyphenyl group but differs in the presence of an acetophenone moiety.
Uniqueness
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one is unique due to the combination of its hydroxyphenyl group, propyl chain, and pyridinone ring
Properties
CAS No. |
224563-83-1 |
|---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C23H33NO3/c1-15-20(26)19(25)10-12-24(15)11-8-9-16-13-17(22(2,3)4)21(27)18(14-16)23(5,6)7/h10,12-14,26-27H,8-9,11H2,1-7H3 |
InChI Key |
HQHPJTMZWXKWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

